

An In-depth Technical Guide to 2-Fluoro-6-hydroxyphenylboronic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Fluoro-6-hydroxyphenylboronic acid

Cat. No.: B581007

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Fluoro-6-hydroxyphenylboronic acid** (CAS Number: 1256345-60-4), a versatile building block in medicinal chemistry and organic synthesis. This document details its chemical and physical properties, provides a general methodology for its synthesis, and explores its applications, particularly in the context of drug discovery. A significant focus is placed on its utility in Suzuki-Miyaura cross-coupling reactions and the potential biological activities of its derivatives.

Chemical and Physical Properties

2-Fluoro-6-hydroxyphenylboronic acid is a solid organic compound that serves as a key intermediate in the synthesis of more complex molecules. Its chemical structure features a phenyl ring substituted with a fluorine atom, a hydroxyl group, and a boronic acid moiety, making it a valuable trifunctional reagent.

Table 1: Chemical and Physical Properties of **2-Fluoro-6-hydroxyphenylboronic acid**

Property	Value	Reference
CAS Number	1256345-60-4	[1] [2]
Molecular Formula	C ₆ H ₆ BFO ₃	[1] [2]
Molecular Weight	155.92 g/mol	[1]
Physical Form	Solid	
Purity	Typically ≥95%	
Storage Temperature	Inert atmosphere, 2-8°C	
InChI Key	FPXQHZPCFRQWCP- UHFFFAOYSA-N	
SMILES	OB(O)c1c(O)cccc1F	[2]

Synthesis

While a specific, detailed protocol for the synthesis of **2-Fluoro-6-hydroxyphenylboronic acid** is not readily available in peer-reviewed literature, a general and widely adopted method for the preparation of arylboronic acids can be employed. This typically involves the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate ester, followed by acidic hydrolysis.

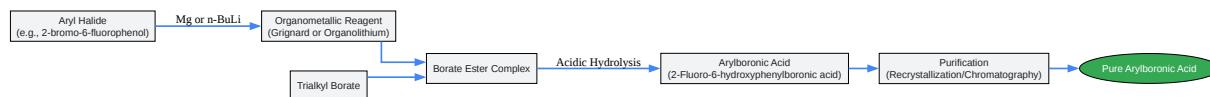
General Experimental Protocol for Arylboronic Acid Synthesis

This protocol outlines the fundamental steps for synthesizing arylboronic acids and can be adapted for the preparation of **2-Fluoro-6-hydroxyphenylboronic acid**, likely starting from 2-bromo-6-fluorophenol.

Materials:

- Aryl halide (e.g., 2-bromo-6-fluorophenol)
- Magnesium turnings (for Grignard reagent formation) or n-Butyllithium (for organolithium formation)

- Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)
- Trialkyl borate (e.g., Trimethyl borate, Triisopropyl borate)
- Aqueous acid (e.g., Hydrochloric acid, Sulfuric acid)
- Organic solvent for extraction (e.g., Ethyl acetate)
- Drying agent (e.g., Anhydrous sodium sulfate, Anhydrous magnesium sulfate)


Procedure:

- Formation of the Organometallic Reagent:
 - Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings and a crystal of iodine (as an initiator). Add a solution of the aryl halide in anhydrous THF dropwise to the stirred magnesium suspension. The reaction is typically initiated by gentle heating and then maintained at a suitable temperature (e.g., reflux) until the magnesium is consumed.
 - Organolithium Reagent: In a similar setup, dissolve the aryl halide in anhydrous THF and cool the solution to a low temperature (typically -78 °C). Add a solution of n-butyllithium in hexanes dropwise while maintaining the low temperature.
- Borylation:
 - Cool the freshly prepared organometallic reagent to -78 °C.
 - Slowly add a solution of the trialkyl borate in anhydrous THF to the reaction mixture, ensuring the temperature remains below -70 °C.
 - After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.
- Hydrolysis and Work-up:
 - Quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M HCl) while cooling the flask in an ice bath.

- Stir the mixture vigorously for a period to ensure complete hydrolysis of the borate ester.
- Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
- Remove the solvent under reduced pressure to obtain the crude arylboronic acid.

- **Purification:**

- The crude product can be purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel.

[Click to download full resolution via product page](#)

General Synthetic Workflow for Arylboronic Acids.

Applications in Organic Synthesis

2-Fluoro-6-hydroxyphenylboronic acid is a valuable reagent in organic synthesis, primarily due to its participation in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, styrenes, and polyolefins.^[3] **2-Fluoro-6-hydroxyphenylboronic acid** serves as an excellent coupling partner in these reactions. The presence of the fluorine and hydroxyl groups can influence the electronic properties of the aromatic ring and provide sites for further functionalization.

General Protocol for Suzuki-Miyaura Coupling:

Materials:

- Aryl or vinyl halide/triflate
- **2-Fluoro-6-hydroxyphenylboronic acid**
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{Pd}(\text{OAc})_2$, $\text{PdCl}_2(\text{dppf})$)
- Ligand (if required, e.g., PPh_3 , SPhos)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , K_3PO_4)
- Solvent (e.g., Toluene, Dioxane, DMF, Ethanol/Water mixture)

Procedure:

- To a reaction vessel, add the aryl/vinyl halide, **2-Fluoro-6-hydroxyphenylboronic acid** (typically 1.1-1.5 equivalents), the palladium catalyst, and the base.
- Purge the vessel with an inert gas (argon or nitrogen).
- Add the degassed solvent(s).
- Heat the reaction mixture to the desired temperature (often between 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
- Cool the reaction mixture to room temperature.
- Filter the mixture through a pad of Celite to remove the catalyst.
- Extract the filtrate with an appropriate organic solvent.
- Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.
- Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization.

Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Applications in Drug Discovery and Medicinal Chemistry

Boronic acids are a significant class of compounds in medicinal chemistry, with several boronic acid-containing drugs approved for clinical use. They are known to act as enzyme inhibitors and can form reversible covalent bonds with active site serine or threonine residues.

While specific studies on the biological activity of **2-Fluoro-6-hydroxyphenylboronic acid** are limited, derivatives of this compound have shown promise. For instance, a "boronic-aurone with 6-hydroxyl and 2'-fluoro groups" has been synthesized and evaluated for its anti-tubercular activity. This suggests that the **2-Fluoro-6-hydroxyphenylboronic acid** scaffold can be incorporated into larger molecules to modulate their biological properties.

The introduction of a fluorine atom into a drug candidate can significantly impact its metabolic stability, lipophilicity, and binding affinity.^[4] Therefore, **2-Fluoro-6-hydroxyphenylboronic acid** represents a valuable starting material for the synthesis of novel therapeutic agents.

Safety Information

2-Fluoro-6-hydroxyphenylboronic acid should be handled with appropriate safety precautions in a laboratory setting.

Table 2: GHS Hazard Statements

Hazard Code	Statement
H302	Harmful if swallowed
H315	Causes skin irritation
H319	Causes serious eye irritation
H332	Harmful if inhaled
H335	May cause respiratory irritation

Precautionary Statements:

Precautionary Code	Statement
P280	Wear protective gloves/protective clothing/eye protection/face protection.
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P310	Immediately call a POISON CENTER or doctor/physician.

Conclusion

2-Fluoro-6-hydroxyphenylboronic acid is a key synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Its trifunctional nature allows for diverse chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. The demonstrated biological activity of its derivatives highlights its importance as a scaffold for the development of new therapeutic agents. Further research into the synthesis and biological evaluation of compounds derived from **2-Fluoro-6-hydroxyphenylboronic acid** is warranted to fully explore its potential in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Fluoro-6-hydroxyphenylboronic acid | C₆H₆BFO₃ | CID 53216280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2-FLUORO-6-HYDROXYPHENYL)BORONIC ACID | CAS 1256345-60-4 [matrix-fine-chemicals.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Fluoro-6-hydroxyphenylboronic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b581007#2-fluoro-6-hydroxyphenylboronic-acid-cas-number-1256345-60-4>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com